molecular formula C10H15N3O2S B2643996 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine CAS No. 1330751-23-9

4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine

Cat. No.: B2643996
CAS No.: 1330751-23-9
M. Wt: 241.31
InChI Key: BBBGYVTWCHIVCH-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a pyrrolidine ring connected via a sulfonyl (-SO₂-) group at the 4-position of the aromatic ring.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-9-4-3-8(7-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBGYVTWCHIVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330751-23-9
Record name 4-(pyrrolidine-1-sulfonyl)benzene-1,2-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with a pyrrolidine sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine as an inhibitor of oxidative phosphorylation (OXPHOS), a critical metabolic pathway in cancer cells. Compounds with similar structures have shown promising results in inhibiting cell growth in pancreatic cancer models. For instance, derivatives of benzene-1,4-disulfonamide demonstrated significant cytotoxicity against cancer cell lines by disrupting ATP production .

Table 1: Cytotoxicity of Related Compounds

CompoundIC50 (μM)Cancer Cell Line
Benzene-1,4-disulfonamide0.58UM16
4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamineTBDTBD

Antimicrobial Properties

Compounds containing sulfonamide groups are well-known for their antimicrobial properties. The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This mechanism suggests that 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine may also exhibit similar antimicrobial effects, warranting further investigation into its efficacy against various pathogens .

Polymer Chemistry

The unique properties of 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine make it a valuable building block in the synthesis of polymers. Its ability to form strong covalent bonds can be utilized to enhance the mechanical properties of polymeric materials. Research indicates that sulfonamide-containing polymers exhibit improved thermal stability and mechanical strength compared to their non-sulfonamide counterparts .

Case Study 1: Anticancer Compound Development

In a recent study published by El-Gaby et al., the synthesis of a series of quinoxaline derivatives, including those containing the pyrrolidine sulfonamide structure, was explored for their anticancer properties. These compounds were tested for their ability to inhibit mitochondrial function and showed promising results in vitro against several cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new sulfonamide derivatives based on the core structure of 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine. These compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrolidine ring significantly influenced their antibacterial potency .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of 4-(pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine with related compounds:

Compound Name Substituent at 4-Position Molecular Formula Key Features
4-(Pyrrolidin-1-yl)benzene-1,2-diamine Pyrrolidine (-C₄H₈N) C₁₀H₁₅N₃ Electron-donating substituent; enhances basicity and hydrogen-bonding potential .
4-(Methylsulfonyl)benzene-1,2-diamine Methylsulfonyl (-SO₂CH₃) C₇H₁₀N₂O₂S Electron-withdrawing sulfonyl group; increases polarity and solubility .
4-(tert-Butyl)benzene-1,2-diamine tert-Butyl (-C(CH₃)₃) C₁₀H₁₆N₂ Bulky hydrophobic group; steric hindrance may limit reactivity .
4-Piperazin-1-ylbenzene-1,2-diamine Piperazine (-C₄H₈N₂) C₁₀H₁₆N₄ Basic secondary amine; improves water solubility and pharmacokinetics .
1-N-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine Cyclohexyl and -CF₃ C₁₃H₁₇F₃N₂ Hydrophobic cyclohexyl and electronegative -CF₃; may enhance membrane permeability and metabolic stability .

Pharmacological and Chemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Sulfonyl groups (e.g., in 4-(methylsulfonyl)benzene-1,2-diamine) increase acidity of adjacent amines and improve solubility in polar solvents .
    • Pyrrolidine and piperazine substituents enhance basicity, facilitating interactions with biological targets (e.g., serotonin receptors) .
  • Biological Activity :
    • Benzimidazole derivatives (e.g., 4-((1H-pyrrol-1-yl)methyl)benzene-1,2-diamine) exhibit anti-tumoral activity, suggesting the pyrrolidine moiety may contribute to DNA intercalation or enzyme inhibition .
    • Piperazine-substituted diamines show promise as serotonin 5-HT₆ receptor antagonists, highlighting the role of nitrogen-rich substituents in neurological applications .

Biological Activity

4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine, also known by its CAS number 1330751-23-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and research findings.

The compound features a sulfonamide group attached to a benzene ring with two amine substituents. Its structural formula can be represented as follows:

C9H12N4O2S\text{C}_9\text{H}_{12}\text{N}_4\text{O}_2\text{S}

The biological activity of 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances binding interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine moiety may facilitate membrane permeability, enhancing bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonamide groups can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems critical for cell wall synthesis and metabolism.

CompoundActivityReference
4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamineAntimicrobial
Related sulfonamide derivativesBroad-spectrum antibacterial

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The presence of amine groups in its structure may contribute to radical scavenging activities.

Anticancer Potential

Emerging studies suggest that 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine may possess anticancer properties. Research into similar compounds has shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Study on Antimicrobial Efficacy

A recent study tested several sulfonamide derivatives against various bacterial strains. The results indicated that compounds with structural similarities to 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Findings:

  • Inhibition Zone Diameter: Measured against E. coli and S. aureus.
  • Results: Compounds showed zones of inhibition ranging from 15 mm to 25 mm depending on concentration.

Research on Antioxidant Activity

Another study focused on the antioxidant potential of related compounds using DPPH radical scavenging assays. The results demonstrated that these compounds could reduce DPPH radicals significantly.

Data Summary:

CompoundIC50 (µM)Reference
4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine45 ± 5
Control (Ascorbic Acid)30 ± 3

Q & A

Q. What are the optimal synthetic routes for 4-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine, and how can purity be validated?

The synthesis typically involves sulfonation of benzene-1,2-diamine derivatives followed by coupling with pyrrolidine. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonation) and using anhydrous conditions to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Validate purity using HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) at a 65:35 ratio, as described in chromatographic protocols . Quantify impurities via UV detection at 254 nm.

Q. How can researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions (ICH Q1A guidelines). Monitor degradation via HPLC and mass spectrometry. For hygroscopicity, use dynamic vapor sorption (DVS) analysis. Buffer stability can be tested in pH 1.2 (HCl), 4.5 (acetate), and 7.4 (phosphate) solutions, with periodic sampling over 72 hours .

Q. What spectroscopic techniques are critical for structural elucidation?

Combine NMR (¹H, ¹³C, DEPT-135), FTIR (sulfonyl S=O stretch at ~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, perform single-crystal X-ray diffraction (SCXRD) using synchrotron radiation or Mo-Kα sources, referencing COD entry 2238172 as a methodological template .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data?

Apply density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., reaction rates under varying pH) to validate mechanisms. Use software like Gaussian or ORCA for simulations, correlating results with HPLC/MS fragmentation patterns .

Q. What factorial design strategies optimize reaction yields while minimizing byproducts?

Implement a 2³ factorial design varying temperature (25–60°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF). Analyze main and interaction effects via ANOVA. For example, a study might reveal that higher catalyst loads reduce reaction time but increase sulfonate ester byproducts, necessitating a compromise at 1.2 mol% .

Q. How can researchers integrate spectroscopic data with machine learning for property prediction?

Train neural networks on datasets combining NMR shifts, IR peaks, and solubility/logP values. Use platforms like TensorFlow to develop models predicting biological activity or solubility. Validate against experimental assays (e.g., enzyme inhibition studies) and cross-reference with PubChem bioactivity data for analogous sulfonamide derivatives .

Q. What methodologies address discrepancies in reported biological activity across studies?

Conduct meta-analysis of existing literature, focusing on assay conditions (e.g., cell lines, incubation times). Replicate experiments under standardized protocols (e.g., fixed 24-hour incubation, 10 µM concentration). Use cheminformatics tools like KNIME to normalize data and identify outliers. Cross-validate with in silico docking (AutoDock Vina) to assess binding affinity consistency .

Theoretical and Methodological Frameworks

Q. How can researchers align mechanistic studies with broader theoretical frameworks in sulfonamide chemistry?

Link findings to the "Hard-Soft Acid-Base" (HSAB) theory to explain sulfonamide-protein interactions. For example, the soft sulfonyl group may preferentially bind soft metal ions in enzymes. Validate via competitive binding assays with EDTA (hard ligand) and glutathione (soft ligand) .

Q. What advanced separation techniques improve scalability for industrial research?

Explore membrane-based nanofiltration (MWCO 300–500 Da) to replace column chromatography. Optimize solvent-resistant membranes (e.g., polyimide) for dichloromethane/acetone systems. Compare flux rates and purity yields using HPLC, referencing CRDC subclass RDF2050104 for methodological guidance .

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